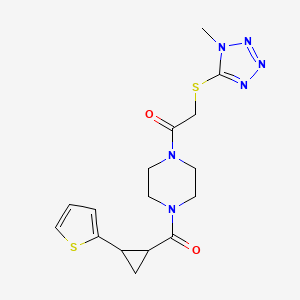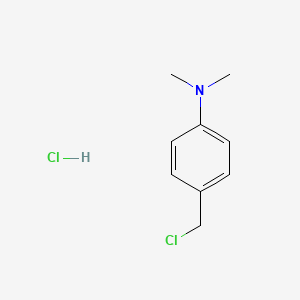
4-(chloromethyl)-N,N-dimethylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)pyridine hydrochloride is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of the peptide .
Synthesis Analysis
The synthetic method of 4-(chloromethyl)pyridine hydrochloride involves several steps . The process starts with 4-methylpyridine as a raw material, which is oxidized into 4-picolinic acid with potassium permanganate . The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate . This is reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, the crystal structure of 4-(chloromethyl)benzonitrile, a compound with a similar structure, has been determined .Chemical Reactions Analysis
While specific chemical reactions involving 4-(chloromethyl)-N,N-dimethylaniline hydrochloride are not available, benzyl chloride, an organochlorine compound, is known to be a widely used chemical building block .Physical And Chemical Properties Analysis
4-(Chloromethyl)pyridine hydrochloride is a solid under normal conditions . It is hygroscopic and should be stored under inert gas .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
The use of 4-(chloromethyl)-N,N-dimethylaniline hydrochloride in synthetic chemistry is well-documented. For instance, the photoheterolysis of haloanilines like 4-chloro-N,N-dimethylaniline leads to the formation of various organic compounds. When irradiated in the presence of benzene or alkenes, it undergoes heterolytic dehalogenation, forming compounds like 4-(dimethylamino)biphenyl and β-chloroalkylanilines (Fagnoni, Mella, & Albini, 1999). Similarly, the compound has been used in the synthesis of 3,4-dimethyl-2-iodobenzoic acid, a key intermediate for vascular disrupting agents (Shaojie, 2011).
Biochemical Metabolism
In biochemical research, the metabolism of N,N-dimethylaniline is a subject of interest. Studies have revealed various metabolic pathways, including N-demethylation, N-oxidation, and ring hydroxylation in different animal models. For instance, the metabolism of N,N-dimethylaniline in guinea pig and rabbit tissue preparations showed N-demethylation and N-oxidation as major metabolic routes (Gorrod & Gooderham, 2010).
Photophysical Properties
The study of photophysical properties of derivatives of N,N-dimethylaniline is another significant application. The investigation into the structure and photophysical properties of borylanilines, like 4-(dimesitylboryl)aniline and 4-(dimesitylboryl)-3,5-dimethylaniline, provides insight into the potential applications of these compounds in optoelectronic devices (Sudhakar, Mukherjee, & Thilagar, 2013).
Catalysis
4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, is used as a recyclable catalyst for acylation reactions. Its mechanism was studied in detail, showing its efficiency in transforming inert alcohols under base-free conditions (Liu, Ma, Liu, & Wang, 2014).
Environmental and Health Studies
In environmental and health research, the study of the DNA-damaging effects of aniline derivatives, including N,N-dimethylaniline, is crucial. Such studies help in understanding the genotoxic and potentially carcinogenic nature of these compounds (Przybojewska, 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(chloromethyl)-N,N-dimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-11(2)9-5-3-8(7-10)4-6-9;/h3-6H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORNGBNHDONIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-N,N-dimethylaniline hydrochloride | |
CAS RN |
1703-47-5 |
Source


|
| Record name | 4-(chloromethyl)-N,N-dimethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2763651.png)
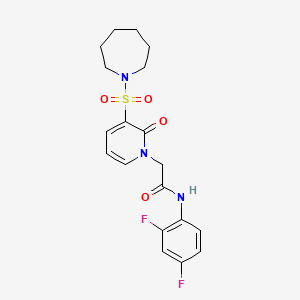


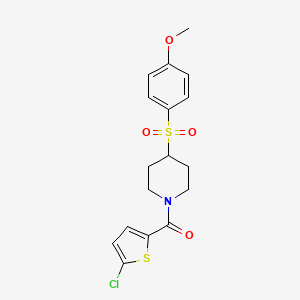
![2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2763659.png)
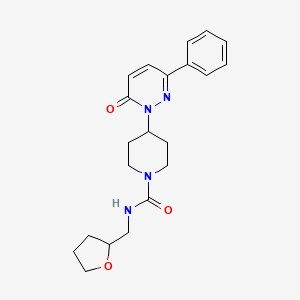


![2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide](/img/structure/B2763667.png)


![3-amino-N-(3-bromophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2763672.png)
